molecular formula C9H9F3O B12852694 1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone

1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone

Cat. No.: B12852694
M. Wt: 190.16 g/mol
InChI Key: OSYQIOQVNCATOM-UHFFFAOYSA-N
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Description

1-(Bicyclo[2.2.1]hept-2-en-1-yl)-2,2,2-trifluoroethanone is a bicyclic ketone featuring a norbornene (bicyclo[2.2.1]hept-2-ene) framework substituted with a trifluoroacetyl group. Its molecular formula is C₉H₇F₃O, with a molecular weight of 188.15 g/mol. The compound’s rigid bicyclic structure and electron-withdrawing trifluoromethyl group confer unique reactivity and stability, making it valuable in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

1-(1-bicyclo[2.2.1]hept-2-enyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H9F3O/c10-9(11,12)7(13)8-3-1-6(5-8)2-4-8/h1,3,6H,2,4-5H2

InChI Key

OSYQIOQVNCATOM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C=C2)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone typically involves the reaction of bicyclo[2.2.1]hept-2-ene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction with agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives .

Scientific Research Applications

1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone exerts its effects is primarily through its interaction with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ketone group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.2.1]heptane Derivatives

1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethanone ()
  • Structure : Substituted with a methyl group at the 3,3-positions of the bicyclo framework.
  • Molecular Formula : C₁₁H₁₆O.
  • Key Differences: Lack of trifluoromethyl group reduces electron-withdrawing effects.
  • Applications : Primarily explored in fragrance chemistry due to its ketone functionality .
Exo/Endo Stereoisomers ()
  • Examples: Exo-5-acetyl-2-norbornene (CAS 159699-92-0, ): Exo-configuration. 1-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl ethanone (CAS 130404-11-4, ): Endo-configuration.
  • Impact of Stereochemistry :
    • Exo isomers often exhibit higher reactivity in Diels-Alder reactions due to reduced steric strain.
    • Endo isomers may stabilize transition states in cycloadditions .

Trifluoroethanone Derivatives with Aromatic/Heterocyclic Substituents

1-[3-Chloro-5-(Trifluoromethyl)phenyl]-2,2,2-Trifluoroethanone ()
  • Structure : Trifluoroacetyl group attached to a chlorinated aryl ring.
  • Molecular Weight : 276.56 g/mol.
  • Key Differences :
    • Aromatic ring introduces conjugation, enhancing UV absorption and stability.
    • Chlorine substituent increases lipophilicity, making it suitable for agrochemical intermediates (e.g., Afoxolaner synthesis) .
Chloropyridinyl Derivatives ()
  • Examples: 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 1356086-78-6): Molecular weight 209.56 g/mol. 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone (CAS 1060811-90-6): Molecular weight 210 g/mol.
  • Used as intermediates in neonicotinoid insecticides .
Indole and Isoquinoline Derivatives ()
  • Examples: 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS 32387-18-1): Molecular weight 292.05 g/mol. 1-(7-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone (CAS 1097920-64-3).
  • Key Differences: Heterocyclic systems (indole, isoquinoline) enable π-π stacking and interactions with biological targets. Bromine/chlorine substituents enhance halogen bonding in drug discovery .

Comparison of Physical and Chemical Properties

Property Target Compound 1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethanone 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
Molecular Weight (g/mol) 188.15 164.24 209.56
Key Functional Groups Trifluoroacetyl, bicyclic Acetyl, methyl-substituted bicyclic Trifluoroacetyl, chloropyridinyl
Reactivity High (strain + EW group) Moderate (steric hindrance) Moderate (aromatic stabilization)
Applications Specialty synthesis Fragrances, catalysis Agrochemical intermediates

Biological Activity

1-(Bicyclo[2.2.1]hept-2-en-1-yl)-2,2,2-trifluoroethanone, also known as a bicyclic compound, exhibits unique biological activities due to its structural characteristics. This article explores the compound's biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H9_{9}F3_{3}O
  • Molecular Weight : 208.17 g/mol
  • CAS Number : 38447-89-1

The bicyclic structure contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

Research has indicated that bicyclic compounds can exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some bicyclic compounds have shown effectiveness against various bacterial strains.
  • Antitumor Activity : Studies suggest potential applications in cancer therapy due to their ability to interfere with cellular processes.
  • Neuroprotective Effects : Certain derivatives have demonstrated protective effects on neural cells.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of similar bicyclic compounds. The findings indicated that modifications to the bicyclic structure could enhance activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Bicyclic Compound AStaphylococcus aureus32 µg/mL
Bicyclic Compound BStreptococcus pneumoniae16 µg/mL

Antitumor Activity

Research focusing on the antitumor properties of bicyclic compounds has shown promising results. For instance, a study conducted on a series of bicyclic ketones demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Bicyclic Ketone Derivative

In vitro studies revealed that a derivative of 1-(Bicyclo[2.2.1]hept-2-en-1-yl)-2,2,2-trifluoroethanone exhibited:

  • IC50 Values :
    • MCF-7 (Breast Cancer): 15 µM
    • HeLa (Cervical Cancer): 10 µM

These results suggest that structural modifications can lead to enhanced antitumor activity.

Neuroprotective Effects

Neuroprotective properties have been explored in related bicyclic compounds. A study indicated that certain derivatives could reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

The proposed mechanism involves the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant defenses within cells.

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